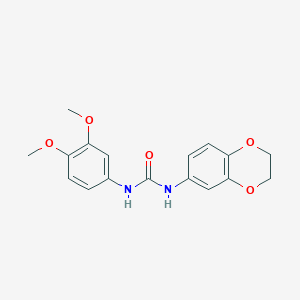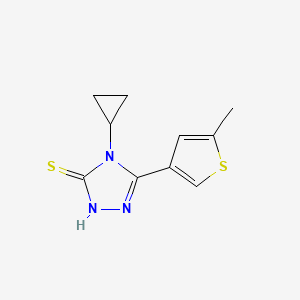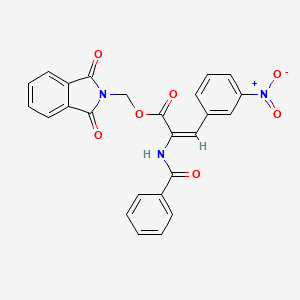
5-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methylnicotinamide
Vue d'ensemble
Description
5-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methylnicotinamide is a useful research compound. Its molecular formula is C18H17BrN4O2 and its molecular weight is 401.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.05349 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interactions and Structural Analysis
5-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methylnicotinamide, a derivative of antipyrine, has been explored in various scientific studies focusing on molecular interactions and structural analysis. Saeed et al. (2020) synthesized new antipyrine derivatives and conducted X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies provided insights into the molecular sheets primarily formed by hydrogen bonds and stabilization dominated by electrostatic energy contributions (Saeed et al., 2020).
Synthesis and Characterization
The compound has been a subject in the synthesis and characterization of various heterocyclic compounds. Fadda et al. (2012) discussed the utility of enaminonitriles in heterocyclic synthesis, using related compounds as key intermediates (Fadda et al., 2012). Similarly, Aydın and Dağci (2010) synthesized a heterocyclic compound using isonicotinoyl isothiocyanate and 4-aminoantipyrine in acetonitrile solution, which was characterized using various spectroscopic methods (Aydın & Dağci, 2010).
Potential in Medical Applications
The derivatives of this compound have been evaluated for potential medical applications. For instance, Ghorab et al. (2014) synthesized 4-aminoantipyrine-based heterocycles and screened them as anticancer agents against a human tumor breast cancer cell line, showcasing their potential in medical research (Ghorab et al., 2014).
Applications in Corrosion Inhibition
Compounds derived from this compound have been studied for their corrosion inhibition efficiency. Tawfik (2015) synthesized cationic Schiff surfactants and demonstrated their excellent inhibitory properties in the corrosion of carbon steel in hydrochloric acid solutions (Tawfik, 2015).
Antibacterial and Antifungal Properties
Several studieshave investigated the antibacterial and antifungal properties of derivatives of this compound. For example, Asiri and Khan (2010) synthesized Schiff bases containing 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and screened them for their antibacterial activities. They found that some compounds showed moderate to good antibacterial activity against various bacterial strains (Asiri & Khan, 2010). Similarly, Farag et al. (2008) synthesized phenylpyrazole derivatives and evaluated their antimicrobial properties, with some showing promising results against pathogenic yeast and mould (Farag et al., 2008).
Anticancer Activity
Compounds derived from this compound have also been studied for their potential anticancer activities. A study by Ghorab et al. (2014) involved synthesizing new heterocyclic compounds based on 4-aminoantipyrine and evaluating their anticancer activity, showcasing the compound's potential in cancer research (Ghorab et al., 2014).
Propriétés
IUPAC Name |
5-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O2/c1-12-16(21(2)17(24)13-9-14(19)11-20-10-13)18(25)23(22(12)3)15-7-5-4-6-8-15/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXCTNNFSIKMEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4645186.png)
![5-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4645190.png)

![methyl 3-({[(2-cyano-1H-benzimidazol-1-yl)acetyl]amino}methyl)benzoate](/img/structure/B4645223.png)

![11-[(4-methylphenyl)sulfonyl]-1-undecanol](/img/structure/B4645241.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B4645248.png)
![ethyl 6-[(4-benzyl-1-piperidinyl)methyl]-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4645254.png)
![2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B4645280.png)
![4-oxo-4-{2-[3-(4-propoxyphenyl)propanoyl]hydrazino}butanoic acid](/img/structure/B4645288.png)

![4-[(4-chlorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarbothioamide](/img/structure/B4645295.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B4645314.png)
![N-{3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4645317.png)
